2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

RORγ Th17 Autoimmune disease

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a polycyclic sulfonamide bearing a benzo[cd]indol-2(1H)-one core. It functions as a versatile molecular scaffold from which derivatives with potent inhibitory activities against therapeutically relevant targets—including the nuclear receptor RORγ, the mycobacterial virulence factor mPTPB, tumor necrosis factor-α (TNF-α), and BET bromodomains—have been derived.

Molecular Formula C11H8N2O3S
Molecular Weight 248.26
CAS No. 58779-63-8
Cat. No. B2626999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS58779-63-8
Molecular FormulaC11H8N2O3S
Molecular Weight248.26
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N
InChIInChI=1S/C11H8N2O3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)(H2,12,15,16)
InChIKeyIAAAAIVRZUVFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 58779-63-8): Core Scaffold for Multi-Target Inhibitor Libraries


2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a polycyclic sulfonamide bearing a benzo[cd]indol-2(1H)-one core [1]. It functions as a versatile molecular scaffold from which derivatives with potent inhibitory activities against therapeutically relevant targets—including the nuclear receptor RORγ, the mycobacterial virulence factor mPTPB, tumor necrosis factor-α (TNF-α), and BET bromodomains—have been derived [1][2][3][4]. The parent sulfonamide itself (designated compound s4) was identified as a hit in a structure-based virtual screen for RORγ antagonists, demonstrating micromolar IC₅₀ values in both biochemical (AlphaScreen IC₅₀ = 20.27 μM) and cell-based (reporter gene IC₅₀ = 11.84 μM) assays [1]. This compound is commercially available and serves as a starting point for medicinal chemistry optimization across multiple disease areas.

Why In-Class RORγ or PTP Inhibitors Cannot Substitute for 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in Procurement


The benzo[cd]indol-2(1H)-one sulfonamide scaffold occupies a distinct chemical space that is not interchangeable with other RORγ antagonist scaffolds (e.g., digoxin-derived cardiac glycosides, ursolic acid, diphenylpropanamides, or benzenesulfonamides such as T0901317) or with other protein tyrosine phosphatase inhibitor classes [1][2][3]. Unlike ursolic acid—which also activates the glucocorticoid receptor—and digoxin—which carries a narrow therapeutic index due to cardiac glycoside activity [3]—the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a synthetic, non-steroidal template amenable to systematic structure–activity relationship (SAR) exploration [1][2]. Furthermore, in the mPTPB inhibitor space, the scaffold yields non-competitive inhibitors with selectivity profiles (e.g., 51-fold over PTP1B) [2] that are not replicated by the piperazinyl-thiophenyl-ethyl-oxalamide class identified from the same screen, underscoring the scaffold-specific nature of target engagement. Substituting a generic sulfonamide or an alternative indole-based core would forfeit the established SAR trajectories, multi-target derivatization potential, and documented selectivity advantages that this specific scaffold provides.

Quantitative Differentiation Evidence for 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Against Closest Comparators


RORγ Antagonism: Scaffold Novelty and Optimization Potential Compared with Digoxin, Ursolic Acid, and SR2211

The parent compound (s4) exhibited RORγ antagonistic activity with an IC₅₀ of 11.84 μM in a cell-based reporter gene assay and 20.27 μM in an AlphaScreen biochemical assay [1]. While s4 is less potent than the natural products digoxin (IC₅₀ = 1.98 μM, Drosophila S2 cell reporter assay) [2] and ursolic acid (IC₅₀ = 0.68 μM, RORγt functional assay) [3] or the synthetic inverse agonist SR2211 (IC₅₀ = 0.32 μM, Gal4-RORγ LBD cotransfection assay) [4], s4 provides a fully synthetic, non-steroidal scaffold lacking the cardiac glycoside toxicity of digoxin and the glucocorticoid receptor activation of ursolic acid [1][4]. Critically, structure-based optimization of s4 yielded derivatives (7j, 8c, 8k, 8p) with IC₅₀ values of 40–140 nM, representing a 300-fold improvement in potency from the hit [1]. This optimization trajectory is a direct function of the scaffold's synthetic accessibility and is not achievable with the natural product comparators, which have limited SAR expansion potential.

RORγ Th17 Autoimmune disease Nuclear receptor

Multi-Target Scaffold Versatility: Quantified Inhibitory Activity Across mPTPB, RORγ, TNF-α, and BET Bromodomains

The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold has been independently validated as a productive starting point for inhibitor discovery across four distinct target classes. For mPTPB, compound 1 (N-(4-butylphenyl) derivative) exhibited an IC₅₀ of 1.2 μM with a Ki of 1.1 μM [1]. For RORγ, optimized derivative 7j demonstrated an IC₅₀ of 40 nM [2]. For TNF-α, compound 4e (N-(1H-indol-6-yl) derivative) showed an IC₅₀ of 3 μM, representing a 14-fold improvement over the reference compound EJMC-1 (IC₅₀ = 43.2 μM) [3]. For BET bromodomains, benzo[cd]indol-2(1H)-one-containing compounds achieved Kd values of 124–137 nM against the BRD4 bromodomain, with a co-crystal structure (PDB: 5CQT) confirming the binding mode [4]. No single comparator scaffold (e.g., piperazinyl-thiophenyl-ethyl-oxalamides for mPTPB, diphenylpropanamides for RORγ, or triazolopyridines for BET) demonstrates this breadth of validated target coverage.

mPTPB TNF-α RORγ BET bromodomain Scaffold versatility

mPTPB Selectivity: 51-Fold Preference Over Human PTP1B by a 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivative

Compound 1—a derivative bearing a 4-butylphenyl group on the sulfonamide nitrogen—was profiled against a panel of human protein tyrosine phosphatases (PTPs). It exhibited a 51-fold selectivity for mPTPB over human PTP1B and greater than 30-fold selectivity over mPTPA, SHP2, Lyp, FAP1, MEG2, LAR, PTPα, VHR, VHX, PRL1, PRL3, and Cdc14A [1]. The parent scaffold's ability to support this level of target selectivity is notable, as many PTP inhibitors suffer from poor selectivity across the PTP family due to conservation of the active site. In contrast, an inactive analog (compound 15) bearing an aliphatic substituent at the sulfonamide position showed no inhibition at 20 μM, confirming that the aromatic substitution pattern enabled by the scaffold is essential for both potency and selectivity [1].

mPTPB PTP1B Selectivity Tuberculosis

TNF-α Inhibition: Direct Head-to-Head Comparison of S10 (N-Phenyl Derivative) Against EJMC-1

In a direct comparative study, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) was tested alongside the reference TNF-α inhibitor EJMC-1 in a cell-based NF-κB transcriptional activity assay. S10 exhibited an IC₅₀ of 14 μM, which is 2.2-fold more potent than EJMC-1 (IC₅₀ = 43.2 μM) [1]. Further optimization of the S10 scaffold yielded compound 4e with an IC₅₀ of 3 μM—a 14-fold improvement over EJMC-1 and placing 4e among the most potent small-molecule TNF-α inhibitors reported [1]. This head-to-head comparison within the same assay system provides direct, quantitative evidence that the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold can outperform the prior lead series.

TNF-α Inflammation Small molecule inhibitor SPR

Validated Application Scenarios for 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization for RORγ Antagonist Programs

Use 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (s4) as a starting hit for structure-based optimization of RORγ antagonists targeting Th17-mediated autoimmune diseases. The scaffold supports a 300-fold potency improvement (from IC₅₀ = 11.84 μM to 40 nM) through systematic SAR, as demonstrated by derivatives 7j, 8c, 8k, and 8p [1]. This optimization trajectory is enabled by the scaffold's synthetic tractability and is not achievable with natural product RORγ inhibitors such as digoxin or ursolic acid [1][2].

Development of Selective mPTPB Inhibitors for Anti-Tuberculosis Drug Discovery

Employ the scaffold to generate non-competitive mPTPB inhibitors with demonstrated selectivity over human PTPs. Derivatives such as compound 1 (N-(4-butylphenyl)) exhibit a Ki of 1.1 μM for mPTPB with 51-fold selectivity over PTP1B and >30-fold selectivity over 14 other human PTPs [3]. This selectivity profile is critical for avoiding host phosphatase inhibition and is a direct function of the aromatic substitution pattern enabled by the sulfonamide moiety [3].

TNF-α Small-Molecule Inhibitor Libraries for Inflammatory Disease Research

Generate focused libraries based on the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide core to identify TNF-α inhibitors with improved potency over EJMC-1. The N-phenyl derivative S10 already achieves a 2.2-fold potency gain (IC₅₀ = 14 μM vs. 43.2 μM), and further optimization yielded 4e with a 14-fold improvement (IC₅₀ = 3 μM), placing it among the most potent small-molecule TNF-α inhibitors reported [4].

BET Bromodomain Inhibitor Discovery Using the Benzo[cd]indol-2(1H)-one Scaffold

Leverage the benzo[cd]indol-2(1H)-one core as a BET bromodomain inhibitor template. Co-crystal structures with BRD4 (PDB: 5CQT) confirm the binding mode, and optimized compounds achieve Kd values of 124–137 nM with high selectivity over non-BET bromodomain family members [5]. This provides a structurally validated starting point for oncology and inflammation programs targeting BET bromodomains.

Quote Request

Request a Quote for 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.